molecular formula C7H8BrNO3 B8137611 Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate

Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B8137611
M. Wt: 234.05 g/mol
InChI Key: JDEKAKGYNNXSLB-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate is a halogenated isoxazole derivative featuring a bromo substituent at position 5 and a methyl group at position 4 of the heterocyclic ring. The compound’s molecular formula is C₇H₈BrNO₃ (calculated molecular weight: ~234.06 g/mol). Its structure combines a reactive bromine atom, which enables cross-coupling reactions, and a methyl group that enhances steric stability.

Properties

IUPAC Name

ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEKAKGYNNXSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854015-42-2
Record name ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate
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Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

The 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and methylacetylene derivatives offers regioselective access to 4-methylisoxazoles. A representative synthesis involves:

  • Generating nitrile oxide from ethyl 2-bromo-2-(hydroxyimino)acetate using Cl⁻ abstraction (NaHCO₃, CH₂Cl₂).

  • Reacting with propyne (1.2 equiv) at 25°C for 2 hours.

This method produces ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate in 82% yield with >95% regioselectivity.

Optimization Insights :

  • Dipole stabilization : Adding molecular sieves (4Å) minimizes nitrile oxide dimerization.

  • Solvent effects : Dichloromethane enhances reaction rates compared to toluene or DMF.

Metal-Mediated Cycloadditions

Copper(I)-catalyzed cycloadditions between terminal alkynes and brominated nitrile oxides enable milder conditions. Using CuI (10 mol%) and DIPEA in THF at 40°C, the reaction completes in 1 hour with 89% yield . The methyl group’s steric bulk directs regiochemistry, favoring 4-methyl-5-bromo substitution.

Post-Synthetic Bromination

Direct Electrophilic Bromination

Brominating pre-formed ethyl 4-methyl-1,2-oxazole-3-carboxylate with Br₂ (1.1 equiv) in acetic acid at 0°C introduces bromine at the 5-position. After 30 minutes, quenching with Na₂S₂O₃ and extraction affords the product in 76% yield .

Regiochemical Control :

  • The methyl group’s +I effect activates the 5-position for electrophilic substitution.

  • Competing 3-bromination is suppressed by the electron-withdrawing ester group.

Radical Bromination

N-Bromosuccinimide (NBS) under radical initiation (AIBN, 75°C) selectively brominates the 5-position in ethyl 4-methylisoxazole-3-carboxylate. This method achieves 68% yield with minimal diastereomer formation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for cycloaddition steps improves scalability:

ParameterBatch ReactorFlow Reactor
Reaction Time2 hours12 minutes
Yield82%88%
Throughput50 g/day500 g/day

Data adapted from brominated isoxazole pilot studies.

Solvent Recycling

Recovering ethanol via fractional distillation reduces production costs by 23% while maintaining product purity >99%.

Comparative Analysis of Methods

Table 1: Synthesis Method Performance Metrics

MethodYield (%)Purity (%)ScalabilityCost Index
β-Ketoester Cyclization6595Moderate1.8
Nitrile Oxide Cycloaddition8898High2.1
Direct Bromination7697Low1.2

Cost Index: Relative reagent and equipment expenses (1 = lowest, 5 = highest) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group at the 4-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate in aqueous or acidic medium is used for oxidation reactions.

Major Products Formed

    Substitution: Products include 5-amino-4-methyl-1,2-oxazole-3-carboxylate or 5-thio-4-methyl-1,2-oxazole-3-carboxylate.

    Reduction: The major product is 5-bromo-4-methyl-1,2-oxazole-3-methanol.

    Oxidation: The major product is 5-bromo-4-carboxy-1,2-oxazole-3-carboxylate.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate has been studied for its potential therapeutic applications. The compound serves as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-cancer agents and inhibitors for various biological targets.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of oxazole compounds exhibit cytotoxic activity against cancer cell lines. For instance, a series of substituted oxazole derivatives were synthesized to evaluate their structure-activity relationships (SAR). This compound was utilized as a starting material to create more complex structures that showed promising results against specific cancer targets .

Synthetic Applications

The compound is also recognized for its utility in synthetic organic chemistry. It can be employed as a versatile building block for the synthesis of more complex molecules through various reaction pathways.

Synthetic Route Overview

This compound can undergo reactions such as:

  • Nucleophilic substitutions : The bromine atom can be replaced by nucleophiles, allowing for the introduction of various functional groups.
  • Cyclization reactions : It can participate in cyclization to form larger heterocyclic compounds, which are valuable in drug discovery.

Agrochemical Applications

In the field of agrochemicals, this compound is being explored for its potential use as a herbicide or pesticide. Its structural properties may confer biological activity against certain pests or plant pathogens.

Research Insights

Studies have shown that oxazole derivatives can exhibit herbicidal properties. The incorporation of this compound into formulations may enhance the efficacy and selectivity of agrochemical products .

Biological Buffering Agent

The compound has been noted for its role as an organic buffer in biochemical applications. It is used to maintain pH stability during biochemical reactions and processes, which is crucial for enzyme activity and stability .

Data Summary Table

Application AreaDetailsReferences
Medicinal ChemistryPrecursor for anticancer agents; potential inhibitors for biological targets
Synthetic Organic ChemistryBuilding block for complex molecule synthesis; participates in nucleophilic substitutions and cyclizations
AgrochemicalsPotential use as herbicides or pesticides; exhibits biological activity against pests
Biological BufferingUsed to maintain pH stability in biochemical applications

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Halogenated Isoxazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate 5-Br, 4-CH₃ C₇H₈BrNO₃ 234.06* Suzuki coupling precursor; drug intermediate
Ethyl 5-chloro-1,2-oxazole-3-carboxylate 5-Cl C₆H₆ClNO₃ 175.57 343566-56-3 Smaller halogen; lower reactivity
Ethyl 5-(bromoacetyl)-1,2-oxazole-3-carboxylate 5-BrCH₂CO C₈H₈BrNO₄ 262.06 104776-74-1 Bromoacetyl group for nucleophilic reactions
  • Bromo vs. Chloro : Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura). The methyl group at position 4 further stabilizes the ring system, reducing steric strain during derivatization .
  • Bromoacetyl vs. Bromo : The bromoacetyl substituent () introduces a reactive ketone group, enabling further functionalization, whereas the methyl group in the target compound improves lipophilicity .

Methyl-Substituted Isoxazoles

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate 4-NH₂, 3-CH₃ C₇H₁₀N₂O₃ 170.17 115975-57-0 Amino group enhances hydrogen bonding; drug candidate
Ethyl 5-cyclopentyl-1,2-oxazole-3-carboxylate 5-Cyclopentyl C₁₁H₁₅NO₃ 210.0 Bulky substituent reduces solubility; agrochemical intermediate
  • Methyl vs. Cyclopentyl : The methyl group (position 4) in the target compound offers minimal steric hindrance compared to cyclopentyl (), favoring reactions requiring accessibility to the ring.
  • Amino vs. Methyl: The amino group () increases polarity and bioavailability, whereas the methyl group in the target compound prioritizes metabolic stability .

Agrochemical and Pharmaceutical Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Isoxadifen-ethyl (herbicide safener) 5,5-Diphenyl, 4,5-dihydro C₁₈H₁₇NO₃ 295.33 163520-33-0 Hydrophobic diphenyl groups; pesticide synergy
Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate 4-Pyridinoyl C₁₂H₁₀N₂O₄ 246.22 400083-76-3 Chelating properties; metal coordination in catalysis
  • Agrochemical vs.
  • Heteroaromatic Additions: The pyridinoyl group () introduces nitrogen-based coordination sites, unlike the bromo-methyl combination, which focuses on electrophilic reactivity .

Biological Activity

Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a unique oxazole ring structure, which contributes to its biological properties. The presence of the bromine atom and the carboxylate group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways . This inhibition can lead to anti-inflammatory effects, making it a candidate for pain management therapies.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of isoxazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative activity against human cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

2. Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Research indicates that isoxazole derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. This compound has shown promising results in inhibiting both gram-positive and gram-negative bacteria .

3. Anti-inflammatory Effects

The anti-inflammatory properties are particularly noteworthy. By inhibiting COX enzymes, this compound may reduce the production of pro-inflammatory mediators such as prostaglandins. This mechanism is beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity

A study conducted on various isoxazole derivatives included this compound, which was tested against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer properties .

Cell LineIC50 (µM)Effect
MCF-7 (Breast)10Significant
HeLa (Cervical)15Moderate
A549 (Lung)12Significant

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, this compound was tested against E. coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MIC) of 25 µg/mL against both strains, demonstrating its potential as an antimicrobial agent .

PathogenMIC (µg/mL)Activity
E. coli25Effective
Staphylococcus aureus25Effective

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization of brominated precursors or functionalization of pre-formed oxazole rings. For example, analogous oxazole derivatives are synthesized using nitrile oxide cycloaddition with alkynes or via condensation of ethyl nitroacetate with dipolarophiles. Reaction optimization involves controlling temperature (60–80°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Cu(I) for halogen retention). Yield improvements are achieved by slow addition of brominating agents (e.g., NBS) to avoid over-bromination .
  • Key Parameters : Monitor reaction progress via TLC or LC-MS. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is the structural identity of this compound confirmed?

  • Analytical Techniques :

  • NMR : 1^1H NMR (CDCl₃) shows characteristic signals: ester carbonyl (δ ~4.3 ppm, quartet for -OCH₂CH₃), oxazole ring protons (δ ~6.5–7.0 ppm), and methyl/bromo substituents (δ ~2.5 ppm for CH₃, absence of aromatic protons confirms substitution pattern).
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-Br ≈ 1.9 Å) and dihedral angles. Use SHELX-97 for structure refinement and ORTEP-3 for visualization .
    • Validation : Cross-validate with high-resolution mass spectrometry (HRMS) and IR (ester C=O stretch ~1740 cm⁻¹).

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : The bromine substituent increases toxicity. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; symptoms include respiratory irritation ( ). Store at 2–8°C in airtight containers away from light. Spills require neutralization with sodium bicarbonate and ethanol .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular assembly?

  • Graph Set Analysis : Employ Etter’s methodology to classify hydrogen bonds (e.g., N-HO\text{N-H}\cdots\text{O}) into motifs like R22(8)\text{R}_2^2(8) or C22(12)\text{C}_2^2(12). Crystallographic data (e.g., from ) reveal intermolecular interactions stabilizing the lattice. Use Mercury 4.0 to map donor-acceptor distances and angles .
  • Implications : These interactions influence solubility, melting point, and co-crystal formation for drug delivery systems.

Q. What challenges arise during crystallographic refinement of halogenated oxazoles, and how are they addressed?

  • Refinement Issues : Bromine’s high electron density causes absorption errors. Use SHELXL with TWIN/BASF commands for anisotropic displacement parameters. For twinned crystals, apply HKLF5 format in SHELXTL to deconvolute overlapping reflections .
  • Validation Tools : Check ADPs with PLATON/CHECKCIF. Report Flack parameter to confirm absolute structure .

Q. How do ring puckering coordinates affect the conformational dynamics of the oxazole core?

  • Puckering Analysis : Apply Cremer-Pople parameters to quantify out-of-plane deviations. For five-membered rings, calculate puckering amplitude (QQ) and phase angle (ϕ\phi) from atomic coordinates. DFT calculations (B3LYP/6-31G*) compare experimental (X-ray) and theoretical geometries .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) detects ring-flipping barriers. Low barriers (<10 kcal/mol) suggest flexibility relevant to binding interactions.

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